2-(4-chlorophenoxy)-2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)propanamide
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Description
2-(4-chlorophenoxy)-2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)propanamide is a useful research compound. Its molecular formula is C17H21ClN4O2 and its molecular weight is 348.83. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Reactivity
Arylsubstituted Halogen(thiocyanato)amides Synthesis
Compounds similar to the queried chemical have been synthesized for exploring their chemical reactivity and potential applications. For example, the synthesis of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments has been investigated, leading to the production of compounds with antibacterial and antifungal properties (Baranovskyi et al., 2018).
Oxazinones and Pyridines Antimicrobial Properties
The creation of oxazinones and pyridines from salicylic acid derivatives has been studied, showing that these compounds exhibit antimicrobial activities. This research underlines the potential of such compounds in developing new antimicrobial agents (Grant et al., 1998).
Biological Activity Exploration
Anticancer Potential
Research into the synthesis of compounds with pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines frameworks has been conducted to assess their effects on cancer cell proliferation and survival in animal models. These studies highlight the exploration of chemical compounds for their potential anticancer properties (Temple et al., 1983).
Environmental Impact Studies
Research involving compounds with similar chemical structures, like cyanazine, has been conducted to understand their environmental fate, including adsorption, mobility, and degradation in soils. These studies are crucial for assessing the environmental impact of such compounds (Majka & Lavy, 1977).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-12-4-9-15(22-21-12)19-10-11-20-16(23)17(2,3)24-14-7-5-13(18)6-8-14/h4-9H,10-11H2,1-3H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGBSGGBFHQVBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.